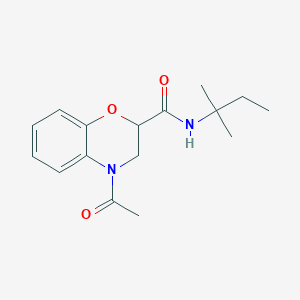![molecular formula C12H17NOS B7515711 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one, also known as EPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPTP is a synthetic compound that belongs to the class of thienopyridines, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is the lack of clinical data on its safety and efficacy, which may limit its potential for translation into clinical use.
Orientations Futures
There are several potential future directions for research on 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one. One area of interest is its potential use in combination with other anticancer agents to enhance its therapeutic effects. Another area of research is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one involves the reaction of 4-ethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-one with propionyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid with a melting point of 76-78°C.
Applications De Recherche Scientifique
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been studied for its potential therapeutic applications in various fields of medicine. One of the areas of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Another area of research is the potential use of this compound as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and prevent neuroinflammation, which are factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-10-9-6-8-15-11(9)5-7-13(10)12(14)4-2/h6,8,10H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLIPEXJEHNWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1C(=O)CC)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)

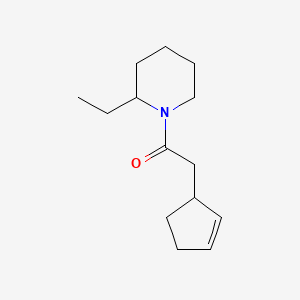



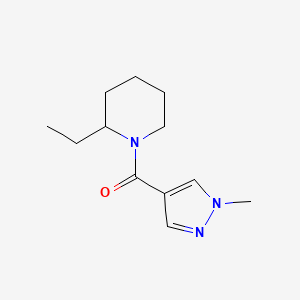



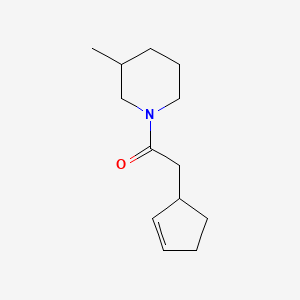
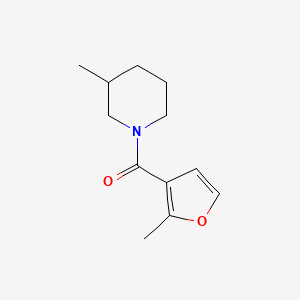
![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
